2,2',3,6'-Tetrachlorobiphenyl

Description

BenchChem offers high-quality 2,2',3,6'-Tetrachlorobiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2',3,6'-Tetrachlorobiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

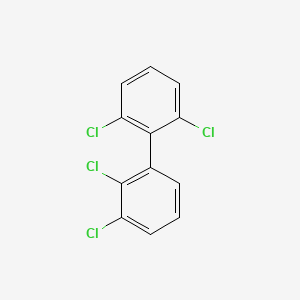

Structure

3D Structure

Properties

IUPAC Name |

1,2-dichloro-3-(2,6-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4/c13-8-4-2-5-9(14)11(8)7-3-1-6-10(15)12(7)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUGLICQCTXWQNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40866046 | |

| Record name | 2,2',3,6'-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40866046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41464-47-5 | |

| Record name | 2,2',3,6'-Tetrachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041464475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,6'-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40866046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,6'-TETRACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IDU8E8184W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,2',3,6'-Tetrachlorobiphenyl (PCB 45)

For Researchers, Scientists, and Drug Development Professionals

Foreword

Polychlorinated biphenyls (PCBs) represent a class of persistent organic pollutants that, despite being banned from production in many countries for decades, continue to pose a significant environmental and health risk. Their resistance to degradation and lipophilic nature facilitate their accumulation in the food chain, leading to potential toxic effects in both wildlife and humans. Among the 209 possible PCB congeners, 2,2',3,6'-Tetrachlorobiphenyl, also known as PCB 45, is a notable tetrachlorinated congener that warrants detailed scientific examination. This technical guide provides a comprehensive overview of the physicochemical properties of 2,2',3,6'-Tetrachlorobiphenyl, offering critical data and insights for researchers, environmental scientists, and professionals in drug development who may encounter this compound in their work, from environmental monitoring to toxicological assessment and the development of remediation strategies. Our understanding of the behavior, fate, and toxicity of this specific congener is paramount to addressing the legacy of PCB contamination.

Chemical Identity and Structure

2,2',3,6'-Tetrachlorobiphenyl (PCB 45) is a synthetic organochlorine compound. A clear understanding of its fundamental identifiers and structure is the foundation for any scientific investigation.

Table 1: Chemical Identifiers of 2,2',3,6'-Tetrachlorobiphenyl

| Identifier | Value | Source |

| IUPAC Name | 1,2,4-trichloro-3-(2-chlorophenyl)benzene | PubChem[1] |

| PCB Number | 45 | PubChem[1] |

| CAS Number | 70362-45-7 | PubChem[1] |

| Molecular Formula | C₁₂H₆Cl₄ | PubChem[1] |

| Molecular Weight | 292.0 g/mol | PubChem[1] |

| Canonical SMILES | C1=CC=C(C(=C1)C2=C(C=CC(=C2Cl)Cl)Cl)Cl | PubChem[1] |

| InChI Key | VHGHHZZTMJLTJX-UHFFFAOYSA-N | PubChem[1] |

The structural arrangement of chlorine atoms on the biphenyl backbone dictates the physicochemical properties and toxicological behavior of each PCB congener. In 2,2',3,6'-Tetrachlorobiphenyl, the chlorine atoms are substituted at positions 2, 2', 3, and 6'.[2] The ortho-substituted chlorines (at positions 2, 2', 6, and 6') influence the rotation of the two phenyl rings around the central carbon-carbon bond.[2] This steric hindrance prevents the molecule from adopting a planar configuration, which in turn affects its interaction with biological receptors.[2]

Caption: Chemical structure of 2,2',3,6'-Tetrachlorobiphenyl (PCB 45).

Physicochemical Properties

The physicochemical properties of 2,2',3,6'-Tetrachlorobiphenyl are crucial for predicting its environmental transport, fate, and bioavailability. While experimental data for this specific congener are scarce, a combination of computed values and data from related congeners can provide valuable insights.

Table 2: Physicochemical Properties of 2,2',3,6'-Tetrachlorobiphenyl

| Property | Value | Source | Notes |

| Melting Point | 106.53 °C (estimate) | ECHEMI[3] | Estimated value. Experimental data for other tetrachlorobiphenyls, such as 3,3',4,4'-Tetrachlorobiphenyl (PCB 77), show a melting point of 182-184 °C.[4] |

| Boiling Point | 347.9 °C at 760 mmHg (estimate) | ECHEMI[3] | Estimated value. Lower chlorinated Aroclors (commercial PCB mixtures) have boiling points in the range of 290-325 °C.[5] |

| Vapor Pressure | No experimental data available | - | The vapor pressure of PCBs generally decreases with increasing chlorination.[2] For comparison, the vapor pressure of 3,3',4,4'-Tetrachlorobiphenyl (PCB 77) is 0.0000164 mmHg.[4] |

| Water Solubility | No experimental data available | - | PCBs are generally hydrophobic with low water solubility that decreases with increasing chlorination.[6] The water solubility of 3,3',4,4'-Tetrachlorobiphenyl (PCB 77) is reported as 0.0018 mg/L.[4] |

| Octanol-Water Partition Coefficient (log Kow) | 5.4 (Computed) | PubChem[1] | The log Kow is a measure of a chemical's lipophilicity. A higher value indicates a greater tendency to partition into fatty tissues. For comparison, the experimental log Kow for 3,3',4,4'-Tetrachlorobiphenyl (PCB 77) is 6.72.[4] |

| Henry's Law Constant | No experimental data available | - | This constant relates the concentration of a compound in the aqueous phase to its partial pressure in the gas phase. It is a key parameter for modeling air-water exchange. |

Expert Insight: The lack of extensive experimental data for 2,2',3,6'-Tetrachlorobiphenyl highlights a critical knowledge gap. While computational models provide useful estimates, they are not a substitute for empirical measurements. The physicochemical properties of PCBs are highly dependent on the specific congener, and even small differences in chlorine substitution can lead to significant variations in behavior. For instance, the planarity of the molecule, which is influenced by the number of ortho-substituted chlorines, has a profound impact on its toxicological properties. Therefore, when conducting risk assessments or developing analytical methods, it is crucial to consider the potential range of properties for a given congener and to prioritize the acquisition of experimental data whenever feasible.

Environmental Fate and Transport

The environmental persistence and mobility of 2,2',3,6'-Tetrachlorobiphenyl are governed by its physicochemical properties. Its low water solubility and high octanol-water partition coefficient indicate a strong tendency to adsorb to soil, sediment, and organic matter, limiting its mobility in aqueous systems.[7] However, its semi-volatile nature allows for atmospheric transport over long distances.

Key Environmental Processes:

-

Adsorption: Due to its hydrophobicity, PCB 45 will strongly partition to organic matter in soil and sediment. This process reduces its availability for degradation and uptake by organisms but also contributes to its long-term persistence in these environmental compartments.

-

Volatilization: Although it has a low vapor pressure, volatilization from contaminated surfaces, particularly water bodies, can be a significant transport mechanism, leading to its distribution in the atmosphere.[7]

-

Bioaccumulation: The high lipophilicity of 2,2',3,6'-Tetrachlorobiphenyl leads to its significant bioaccumulation in the fatty tissues of organisms. This process results in the biomagnification of the compound through the food chain, with top predators having the highest concentrations.

-

Biodegradation: The degradation of PCBs in the environment is a slow process. Under anaerobic conditions, reductive dechlorination, where chlorine atoms are removed from the biphenyl structure, can occur.[8] The resulting less-chlorinated congeners may then be more susceptible to aerobic degradation by microorganisms.[8] Some bacterial strains, such as Pseudomonas, have been shown to degrade tetrachlorobiphenyls.

Caption: Environmental fate and transport pathways of 2,2',3,6'-Tetrachlorobiphenyl.

Toxicological Profile

The toxicology of PCBs is complex and congener-specific. While 2,2',3,6'-Tetrachlorobiphenyl is not classified as a dioxin-like PCB due to its non-planar structure, it still exhibits toxicity. The general health effects of PCBs in humans can include skin conditions such as chloracne, as well as damage to the liver, immune system, and reproductive system.[9] The International Agency for Research on Cancer (IARC) has classified PCBs as carcinogenic to humans (Group 1).

A study on the enantioselective hydroxylation of 2,2',3,6'-Tetrachlorobiphenyl (referred to as CB45 in the study) by human and rat cytochrome P450 enzymes (CYP2B6 and CYP2B1, respectively) revealed that it is metabolized to hydroxylated and dechlorinated products.[10] The toxicity of PCBs can be altered by metabolism, and the specific metabolites formed can have different biological activities than the parent compound.[10]

Key Toxicological Endpoints for PCBs:

-

Carcinogenicity: PCBs are considered probable human carcinogens.

-

Neurotoxicity: Developmental exposure to PCBs has been associated with neurodevelopmental deficits.

-

Endocrine Disruption: PCBs can interfere with the endocrine system, particularly thyroid hormone function.

-

Immunotoxicity: PCBs can suppress the immune system, making individuals more susceptible to infections.

-

Reproductive and Developmental Toxicity: Exposure to PCBs can have adverse effects on reproduction and development.

Expert Insight: The toxicological evaluation of individual PCB congeners is a critical area of research. While the focus has often been on dioxin-like PCBs, non-dioxin-like congeners such as 2,2',3,6'-Tetrachlorobiphenyl can also contribute significantly to the overall toxicity of PCB mixtures found in the environment. Understanding the metabolism and mode of action of these individual congeners is essential for accurate risk assessment and for the development of effective public health interventions.

Analytical Methodologies

The accurate detection and quantification of 2,2',3,6'-Tetrachlorobiphenyl in various environmental and biological matrices are essential for monitoring, risk assessment, and regulatory compliance. The standard method for PCB analysis is gas chromatography (GC).

EPA Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography

This method is widely used for the determination of PCBs as Aroclors or as individual congeners in extracts from solid, tissue, and aqueous matrices.[11]

Experimental Protocol Outline:

-

Sample Extraction:

-

Solid and Tissue Samples: Soxhlet extraction, pressurized fluid extraction (PFE), or microwave-assisted extraction (MAE) are commonly used with solvents such as hexane/acetone or dichloromethane/acetone.

-

Aqueous Samples: Liquid-liquid extraction with a suitable solvent like dichloromethane.

-

-

Cleanup:

-

The sample extracts are often subjected to a cleanup procedure to remove interfering compounds. This may involve techniques such as gel permeation chromatography (GPC), silica gel chromatography, or treatment with sulfuric acid.

-

-

Instrumental Analysis:

Sources

- 1. 2,2',3,6-Tetrachlorobiphenyl | C12H6Cl4 | CID 63108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. Polychlorinated Biphenyls (PCBs) in the Environment: Occupational and Exposure Events, Effects on Human Health and Fertility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pcb 77 | C12H6Cl4 | CID 36187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chlorobiphenyl | C12H9Cl | CID 249266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Recent advances in the biodegradation of polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2,2',3,6'-Tetrachlorobiphenyl | C12H6Cl4 | CID 521055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. epa.gov [epa.gov]

An In-Depth Technical Guide to the Environmental Fate and Transport of 2,2',3,6'-Tetrachlorobiphenyl

A Senior Application Scientist's Synthesis of Core Principles, Field-Proven Methodologies, and Data Interpretation

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

Polychlorinated biphenyls (PCBs) represent a class of persistent organic pollutants (POPs) that, despite being banned from production in many countries for decades, continue to pose a significant environmental and human health risk. Their chemical stability, resistance to degradation, and lipophilicity contribute to their ubiquity in various environmental compartments. This technical guide focuses specifically on the environmental fate and transport of 2,2',3,6'-Tetrachlorobiphenyl, a congener belonging to the tetrachlorobiphenyl homolog group. This document is intended for researchers, environmental scientists, and professionals in drug development who require a deep, technical understanding of this compound's behavior in the environment. We will delve into its fundamental physicochemical properties, its partitioning and transport mechanisms across air, water, and soil, its susceptibility to biotransformation, and the analytical methodologies essential for its accurate quantification.

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental journey of 2,2',3,6'-Tetrachlorobiphenyl is fundamentally dictated by its inherent physical and chemical characteristics. These properties govern its partitioning between different environmental media, its potential for long-range transport, and its bioavailability to organisms.

Core Molecular and Physical Data

A thorough understanding of the following parameters is the starting point for any environmental fate assessment.

| Property | Value | Source |

| Molecular Formula | C₁₂H₆Cl₄ | PubChem |

| Molecular Weight | 292.0 g/mol | PubChem[1] |

| IUPAC Name | 1,2,4-trichloro-3-(2-chlorophenyl)benzene | PubChem[1] |

| CAS Number | 70362-45-7 | PubChem[1] |

| Synonyms | PCB 45 | PubChem[1] |

| Computed LogKow (XLogP3) | 5.4 | PubChem[2] |

Note: The computed LogKow value provides an estimate of the octanol-water partition coefficient and indicates a high potential for bioaccumulation. Experimental data should be prioritized when available for the most accurate assessment.

Environmental Partitioning and Transport: A Multi-Compartment Journey

The low water solubility and vapor pressure of PCBs, including 2,2',3,6'-tetrachlorobiphenyl, coupled with air, water, and sediment transport processes, facilitate their movement from local contamination sites to remote areas.[3]

Soil and Sediment Sorption: The Organic Carbon Anchor

Upon release into the terrestrial or aquatic environment, 2,2',3,6'-Tetrachlorobiphenyl will preferentially adsorb to soil and sediment particles. The primary driver for this partitioning is the organic carbon content of the solid matrix. This relationship is quantified by the organic carbon-water partition coefficient (Koc). A high Koc value signifies strong binding to organic matter, which limits the compound's mobility in soil and its availability in the aqueous phase.

The determination of Koc is critical for predicting leaching potential and surface runoff. It is often estimated from the octanol-water partition coefficient (Kow) using established quantitative structure-activity relationship (QSAR) models.

Experimental Protocol: Determination of Soil-Water Partition Coefficient (Kd) and Organic Carbon-Water Partition Coefficient (Koc)

This protocol outlines a batch equilibrium method for determining the soil-water partition coefficient (Kd) and subsequently calculating the organic carbon-water partition coefficient (Koc).

1. Materials and Reagents:

- Test soil/sediment with known organic carbon content (foc).

- 2,2',3,6'-Tetrachlorobiphenyl standard solution of known concentration in a water-miscible solvent (e.g., methanol).

- Calcium chloride (CaCl₂) solution (0.01 M) to create a background electrolyte solution.

- High-purity water.

- Centrifuge tubes with screw caps.

- Orbital shaker.

- High-speed centrifuge.

- Gas chromatograph-mass spectrometer (GC-MS).

2. Experimental Procedure:

- Soil/Sediment Preparation: Air-dry and sieve the soil/sediment to a uniform particle size (e.g., <2 mm). Determine the organic carbon fraction (foc) using a suitable method (e.g., elemental analysis).

- Spiking: Prepare a series of aqueous solutions of 2,2',3,6'-Tetrachlorobiphenyl at different concentrations in the 0.01 M CaCl₂ solution. The initial concentration should be below the aqueous solubility of the compound.

- Equilibration: Add a known mass of the prepared soil/sediment to each centrifuge tube. Add a known volume of the spiked aqueous solution to each tube. The soil-to-solution ratio should be optimized to achieve measurable concentrations in both phases after equilibration.

- Shaking: Securely cap the tubes and place them on an orbital shaker. Shake at a constant temperature for a predetermined period (e.g., 24-48 hours) to reach equilibrium. A preliminary kinetics study is recommended to determine the optimal equilibration time.

- Phase Separation: After shaking, centrifuge the tubes at high speed to separate the solid and aqueous phases.

- Analysis: Carefully collect an aliquot of the supernatant (aqueous phase) and analyze the concentration of 2,2',3,6'-Tetrachlorobiphenyl using GC-MS. The concentration in the solid phase is determined by mass balance.

3. Data Analysis:

- Calculate the amount of 2,2',3,6'-Tetrachlorobiphenyl sorbed to the soil/sediment (Cs) and the equilibrium concentration in the aqueous phase (Cw).

- The soil-water partition coefficient (Kd) is calculated as: Kd = Cs / Cw

- The organic carbon-water partition coefficient (Koc) is then calculated as: Koc = Kd / foc

Causality Behind Experimental Choices:

-

The use of a background electrolyte solution (0.01 M CaCl₂) mimics the ionic strength of natural soil porewater and helps to standardize the experimental conditions.

-

A batch equilibrium approach is a well-established and reliable method for determining sorption coefficients.

-

GC-MS is the preferred analytical technique due to its high sensitivity and selectivity for quantifying PCBs at low concentrations.

Atmospheric Transport: The "Grasshopper Effect"

Lighter PCB congeners, including tetrachlorobiphenyls, can volatilize from contaminated surfaces (soil and water) into the atmosphere.[4] Once airborne, they can be transported over vast distances by wind currents.[4] This process, often termed the "grasshopper effect," involves cycles of volatilization in warmer regions and deposition in cooler regions, leading to the contamination of remote ecosystems like the Arctic.[4] The tendency of a chemical to partition between the gas and aqueous phases is described by its Henry's Law constant.

Biotransformation: The Slow Path to Degradation

While PCBs are notoriously persistent, they are not entirely immune to biological transformation. Microbial degradation is the primary mechanism for the breakdown of PCBs in the environment.[3] These processes can be broadly categorized as anaerobic and aerobic.

Anaerobic Reductive Dechlorination

Under anaerobic conditions, typically found in deeper sediments, microorganisms can remove chlorine atoms from the biphenyl structure in a process called reductive dechlorination.[3] This process is crucial as it often transforms highly chlorinated, more toxic congeners into less chlorinated forms that are more susceptible to aerobic degradation.[5] The specific dechlorination pathways are dependent on the microbial communities present and the congener structure.

Aerobic Degradation

In the presence of oxygen, certain bacteria, such as those from the Pseudomonas and Rhodococcus genera, can degrade less chlorinated PCBs. This process typically involves the action of dioxygenase enzymes that introduce hydroxyl groups to the biphenyl rings, leading to ring cleavage and eventual mineralization. The presence of adjacent unchlorinated carbon atoms is often a prerequisite for efficient aerobic degradation.

Diagram: Generalized Biotransformation Pathways of 2,2',3,6'-Tetrachlorobiphenyl

Sources

- 1. 2,2',3,6-Tetrachlorobiphenyl | C12H6Cl4 | CID 63108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,2',3,6'-Tetrachlorobiphenyl | C12H6Cl4 | CID 521055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. Metabolic pathways of polychlorinated biphenyls degradation by Pseudomonas sp. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number and molecular weight of 2,2',3,6'-Tetrachlorobiphenyl

An In-Depth Technical Guide to 2,2',3,6'-Tetrachlorobiphenyl (PCB 45)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,2',3,6'-Tetrachlorobiphenyl, a specific congener of the polychlorinated biphenyl (PCB) class of compounds. PCBs are synthetic organochlorine compounds that were once widely used in various industrial applications due to their chemical stability.[1] However, their persistence in the environment, bioaccumulative nature, and toxic effects have led to a global ban on their production.[1] Understanding the properties, synthesis, biological effects, and analytical methods for individual PCB congeners is crucial for toxicological research, environmental monitoring, and risk assessment.

Chemical and Physical Properties

2,2',3,6'-Tetrachlorobiphenyl, also known as PCB 45, is a member of the tetrachlorobiphenyl homolog group.[2] It is important to distinguish it from its isomer, 2,2',3,6'-tetrachlorobiphenyl (PCB 46), which has a different chlorine substitution pattern and CAS number.[2][3] The key identifiers and physicochemical properties of PCB 45 are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 1,2,4-trichloro-3-(2-chlorophenyl)benzene | [4] |

| PCB Number | 45 | [4] |

| CAS Number | 70362-45-7 | [4] |

| Molecular Formula | C₁₂H₆Cl₄ | [4] |

| Molecular Weight | 292.0 g/mol | [4] |

| XLogP3 | 5.4 | [4] |

Synthesis of 2,2',3,6'-Tetrachlorobiphenyl

While the commercial production of PCBs has been phased out, understanding their synthesis is relevant for historical context and for the preparation of analytical standards in research settings. The industrial synthesis of PCBs typically involved the direct chlorination of biphenyl, which resulted in complex mixtures of congeners. The synthesis of a specific congener like PCB 45 requires a more controlled, regioselective approach. Two common laboratory-scale methods for the synthesis of unsymmetrical biphenyls are the Ullmann condensation and the Suzuki coupling.

A plausible synthetic route for 2,2',3,6'-tetrachlorobiphenyl could involve the Suzuki coupling of a chlorinated phenylboronic acid with a chlorinated benzene derivative in the presence of a palladium catalyst.

Caption: Aryl hydrocarbon receptor (AhR) signaling pathway.

Metabolism

The metabolism of PCBs is generally a slow process, contributing to their persistence in the body. [3]It is primarily carried out by the cytochrome P-450 monooxygenase system, which hydroxylates the PCB molecule to form more polar metabolites that can be conjugated and excreted. [3]The rate and products of metabolism are highly dependent on the congener's structure.

Analytical Methodologies

The accurate quantification of specific PCB congeners in complex environmental and biological matrices is a challenging analytical task that requires a multi-step approach. The following protocol is a generalized procedure based on established methods such as EPA Method 1628 for the analysis of PCB 45 in biological tissue. [5][6]

Experimental Protocol: Analysis of PCB 45 in Biological Tissue

1. Sample Preparation and Homogenization: a. Weigh a 10 g aliquot of the tissue sample (wet-weight). b. Homogenize the tissue using a high-speed blender or tissue homogenizer. [5] c. Mix the homogenized sample with anhydrous sodium sulfate to dry the tissue. [5] 2. Extraction: a. Spike the sample with a known amount of a labeled internal standard (e.g., ¹³C-labeled PCB). b. Place the sample in a Soxhlet extraction apparatus. [5] c. Extract the sample for a minimum of 16 hours with dichloromethane or a hexane/acetone mixture. [5] d. Concentrate the extract using a rotary evaporator followed by nitrogen evaporation. [5] 3. Cleanup and Fractionation: a. The primary goal of the cleanup step is to remove interfering compounds, particularly lipids from biological samples. b. Perform gel permeation chromatography (GPC) to separate the PCBs from the bulk of the lipids. c. Further purify the extract using a Florisil or silica gel column. [6][7]Elute the PCBs with a non-polar solvent like hexane, while more polar interferences are retained on the column. [7] 4. Instrumental Analysis (GC-MS): a. Concentrate the final extract to a small volume (e.g., 60 µL) and add a recovery standard. [5] b. Inject a 1-2 µL aliquot into a gas chromatograph coupled with a mass spectrometer (GC-MS). c. Use a capillary column appropriate for PCB analysis (e.g., DB-5ms). [8] d. The mass spectrometer should be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for PCB 45. [5] e. Quantify the concentration of PCB 45 by comparing its response to the labeled internal standard. [5]

Caption: Workflow for the analysis of PCBs in biological tissue.

Safety and Handling

2,2',3,6'-Tetrachlorobiphenyl is a toxic compound and should be handled with appropriate safety precautions in a laboratory setting. It is classified as a probable human carcinogen. [1]All work should be conducted in a certified fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) should be worn. Waste containing PCBs must be disposed of according to institutional and governmental regulations for hazardous waste.

Conclusion

2,2',3,6'-Tetrachlorobiphenyl (PCB 45) is a significant environmental contaminant with well-established toxicity. A thorough understanding of its chemical properties, potential for biological harm through mechanisms like AhR activation, and the analytical methods for its detection are essential for professionals in environmental science, toxicology, and drug development. The protocols and information provided in this guide serve as a technical resource for researchers working with this and other related compounds.

References

-

PubChem. 2,2',3,6'-Tetrachlorobiphenyl | C12H6Cl4 | CID 521055. [Link]

-

PubChem. 2,2',3,6-Tetrachlorobiphenyl | C12H6Cl4 | CID 63108. [Link]

-

U.S. Environmental Protection Agency. Method 1628: Polychlorinated Biphenyl (PCB) Congeners in Water, Soil, Sediment, Biosolids, and Tissue. 2021. [Link]

-

Agency for Toxic Substances and Disease Registry. Analytical Methods for Determining Polychlorinated Biphenyls in Biological Samples. [Link]

-

Hoh, E., & Mastovska, K. Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal. Analytical and Bioanalytical Chemistry, 391(5), 1837-1851. 2008. [Link]

-

Agency for Toxic Substances and Disease Registry. Chemical and Physical Information for Polychlorinated Biphenyls. [Link]

-

PubChem. 2,3,4,6-Tetrachlorobiphenyl | C12H6Cl4 | CID 63105. [Link]

-

Wikipedia. Polychlorinated biphenyl. [Link]

-

PubChem. Pcb 77 | C12H6Cl4 | CID 36187. [Link]

-

Agilent Technologies. Polychlorinated Biphenyls (PCB) Analysis in Environmental Samples by GC/MS. [Link]

-

PubChem. 2,2',3,5'-Tetrachlorobiphenyl | C12H6Cl4 | CID 38875. [Link]

Sources

- 1. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. 2,2',3,6'-Tetrachlorobiphenyl | C12H6Cl4 | CID 521055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,2',3,6-Tetrachlorobiphenyl | C12H6Cl4 | CID 63108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. epa.gov [epa.gov]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

Methodological & Application

Topic: In Vitro Assays for Assessing the Endocrine-Disrupting Effects of 2,2',3,6'-Tetrachlorobiphenyl (PCB 42)

An Application Note and Protocol from a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Characterizing PCB 42 as an Endocrine Disruptor

Polychlorinated biphenyls (PCBs) are a class of 209 individual congeners that represent a significant challenge to environmental toxicology due to their persistence and bioaccumulation.[1] The biological effects of PCBs are highly dependent on the specific number and position of chlorine atoms on the biphenyl rings.[2] 2,2',3,6'-Tetrachlorobiphenyl (PCB 42) is a non-coplanar PCB congener that requires careful toxicological evaluation. Unlike dioxin-like PCBs, which primarily act through the aryl hydrocarbon receptor (AhR), non-coplanar PCBs often exert their effects by interfering with endocrine signaling pathways.[3][4]

Endocrine-disrupting chemicals (EDCs) are exogenous substances that interfere with the synthesis, secretion, transport, binding, action, or elimination of natural hormones in the body.[5][6] PCBs are well-established EDCs, with documented effects on estrogen, androgen, and thyroid systems, as well as the potential to disrupt steroid hormone biosynthesis (steroidogenesis).[1][7]

This application guide provides a comprehensive overview and detailed protocols for a suite of in vitro assays designed to characterize the endocrine-disrupting potential of PCB 42. The focus is on assays that interrogate key molecular initiating events in the estrogenic, androgenic, and steroidogenic pathways.[8] These assays serve as critical first-tier screening tools to provide mechanistic data, prioritize compounds for further testing, and reduce reliance on animal models.[8][9]

Strategic Workflow for In Vitro Assessment of PCB 42

A tiered and logical approach is essential for a comprehensive assessment. The workflow should begin with assays that evaluate direct interaction with hormone receptors and then proceed to more complex cellular assays that measure downstream functional consequences.

Caption: Tiered workflow for assessing the endocrine-disrupting potential of PCB 42.

Estrogenic Activity Assessment

The estrogenic potential of a compound is its ability to mimic the effects of the natural hormone 17β-estradiol (E2). This is often mediated by direct binding to estrogen receptors (ERα and ERβ).[10] Some PCB metabolites, particularly hydroxylated forms, are known to bind to the ER.[11]

Estrogen Receptor (ER) Competitive Binding Assay

Principle: This assay directly measures the ability of a test compound to compete with a radiolabeled or fluorescently labeled E2 for binding to the estrogen receptor. It provides a quantitative measure of the compound's binding affinity (Kd or IC50). The source of the receptor can be recombinant human ER or cytosol prepared from estrogen-responsive tissues, such as the uteri of ovariectomized rats.[12]

Causality Behind Experimental Choices:

-

Receptor Source: Recombinant human ER (α or β) offers high purity and specificity.[13] Rat uterine cytosol provides a more biologically complex matrix but may have higher variability.[12]

-

Separation Method: Hydroxylapatite (HAP) is commonly used to separate the receptor-ligand complex from the free ligand due to its high affinity for the receptor protein.[12]

Protocol: ER Competitive Binding Using Rat Uterine Cytosol

Materials:

-

TEDG Buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4.[12]

-

Radiolabeled Estradiol: [³H]-17β-estradiol.

-

Unlabeled 17β-estradiol (for standard curve).

-

PCB 42 stock solution in DMSO.

-

Hydroxylapatite (HAP) slurry.

-

Uteri from ovariectomized rats (7-10 days post-surgery).[12]

-

Scintillation fluid and vials.

Procedure:

-

Cytosol Preparation: Homogenize rat uteri in ice-cold TEDG buffer. Centrifuge at high speed (e.g., 100,000 x g) at 4°C to pellet cellular debris and obtain the cytosol (supernatant). Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In triplicate, prepare assay tubes containing:

-

TEDG buffer.

-

A fixed concentration of [³H]-E2 (e.g., 0.5-1.0 nM).[12]

-

Increasing concentrations of unlabeled E2 (for the standard curve) or PCB 42. A wide concentration range is recommended for test chemicals (e.g., 10⁻¹⁰ to 10⁻⁴ M).[12]

-

A constant amount of uterine cytosol protein (e.g., 50-100 µg).[12]

-

-

Incubation: Incubate tubes overnight (18-24 hours) at 4°C to reach equilibrium.

-

Separation: Add ice-cold HAP slurry to each tube. Vortex and incubate on ice for 15-20 minutes, vortexing intermittently. Centrifuge to pellet the HAP with the bound receptor-ligand complex.

-

Washing: Wash the pellet multiple times with buffer to remove unbound [³H]-E2.

-

Quantification: Resuspend the final pellet in ethanol, transfer to a scintillation vial with scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of [³H]-E2 bound against the log concentration of the competitor (E2 or PCB 42). Use non-linear regression to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of [³H]-E2).

ER Transcriptional Activation (Reporter Gene) Assay

Principle: This cell-based assay measures the functional consequence of ER binding. It uses an estrogen-responsive cell line, such as the human breast cancer cell line MCF-7 (which endogenously expresses ERα), or a cell line stably transfected with the ER and a reporter gene construct.[2] The construct contains an Estrogen Response Element (ERE) upstream of a reporter gene (e.g., luciferase). When an ER agonist binds to the receptor, the complex binds to the ERE and drives the expression of the reporter, which can be quantified.[14]

Caption: Mechanism of an Estrogen Receptor (ER) reporter gene assay.

Protocol: Estrogenic Activity in MCF-7 Cells (E-SCREEN Assay)

Materials:

-

MCF-7 cells.

-

Culture medium: DMEM with 10% Fetal Bovine Serum (FBS).

-

Assay medium: DMEM with 10% charcoal-stripped FBS (to remove endogenous hormones).

-

PCB 42 and 17β-estradiol (positive control) stock solutions in DMSO.

-

Cell proliferation assay reagent (e.g., MTT, WST-1).

Procedure:

-

Cell Culture: Maintain MCF-7 cells in standard culture medium.

-

Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach for 24 hours.

-

Hormone Deprivation: Replace the culture medium with assay medium (containing charcoal-stripped FBS) and incubate for 24-48 hours to synchronize cells and minimize basal ER activity.

-

Treatment: Expose cells to a serial dilution of PCB 42 or E2 for a defined period (typically 48-72 hours). Include a vehicle control (DMSO).

-

Quantification of Proliferation: Measure cell proliferation using a suitable colorimetric assay. Estrogenic compounds induce MCF-7 cell proliferation.

-

Data Analysis: Calculate the proliferation relative to the vehicle control. Plot the dose-response curve and determine the EC50 (the concentration that causes 50% of the maximal response). The estrogenic activity of PCB 42 can be expressed relative to E2.

Androgenic and Anti-Androgenic Activity Assessment

These assays determine if PCB 42 can mimic natural androgens (like testosterone or DHT) or block their action.[5] Interference with the androgen receptor (AR) is a key mechanism of endocrine disruption.[15]

Androgen Receptor (AR) Transcriptional Activation (Reporter Gene) Assay

Principle: This assay is analogous to the ER reporter assay. It uses a mammalian or yeast cell line engineered to express the human AR and a reporter gene (e.g., luciferase) under the control of an Androgen Response Element (ARE).[5][16] The assay can be run in two modes:

-

Agonist Mode: To detect androgenic activity, cells are treated with PCB 42 alone.

-

Antagonist Mode: To detect anti-androgenic activity, cells are co-treated with a fixed concentration of a known AR agonist (e.g., DHT) and varying concentrations of PCB 42. A reduction in the DHT-induced signal indicates antagonism.

Protocol: AR Reporter Assay in a Stably Transfected Cell Line (e.g., MDA-kb2)

Materials:

-

MDA-kb2 cell line (or similar AR-responsive reporter cell line).

-

Assay medium with charcoal-stripped FBS.

-

PCB 42, Dihydrotestosterone (DHT, positive agonist control), and Flutamide (positive antagonist control) stock solutions.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate and allow them to attach.

-

Treatment (Agonist Mode): Treat cells with serial dilutions of PCB 42 or DHT.

-

Treatment (Antagonist Mode): Treat cells with serial dilutions of PCB 42 or Flutamide in the presence of a fixed, sub-maximal concentration of DHT (e.g., its EC50 value).

-

Incubation: Incubate for 24-48 hours.

-

Cell Lysis and Signal Detection: Lyse the cells and add the luciferase substrate. Measure the luminescence using a luminometer.

-

Data Analysis:

-

Agonist Mode: Plot luminescence vs. log concentration of PCB 42 to determine the EC50.

-

Antagonist Mode: Plot the percentage inhibition of the DHT-induced signal vs. log concentration of PCB 42 to determine the IC50.

-

Steroidogenesis Assessment

Steroidogenesis is the metabolic pathway that converts cholesterol into steroid hormones.[17] Chemicals can disrupt this pathway by inhibiting key enzymes, leading to altered hormone levels.

H295R Steroidogenesis Assay

Principle: The human adrenocortical carcinoma cell line, NCI-H295R, is the gold standard for in vitro steroidogenesis testing. These cells express all the key enzymes required for the synthesis of progestagens, corticosteroids, androgens, and estrogens.[17][18] The assay measures the amount of key hormones, primarily testosterone (T) and 17β-estradiol (E2), secreted into the cell culture medium following exposure to the test chemical.[18] This allows for the detection of effects on multiple points in the steroidogenic pathway.[18]

Caption: Simplified steroidogenesis pathway in H295R cells.

Protocol: OECD TG 456 H295R Steroidogenesis Assay (Adapted)

Materials:

-

NCI-H295R cells (ATCC CRL-2128).[18]

-

Assay medium supplemented with insulin, transferrin, selenium, and a mitogen like forskolin (to stimulate the pathway).

-

PCB 42 stock solution.

-

Positive controls (e.g., Forskolin to stimulate, Prochloraz to inhibit).

-

ELISA kits or LC-MS/MS system for hormone quantification.

-

Cell viability assay reagent (e.g., MTT).

Procedure:

-

Cell Culture and Seeding: Culture H295R cells and seed them in 24- or 96-well plates. Allow them to acclimate for 24 hours.[17]

-

Treatment: Replace the medium with fresh assay medium containing serial dilutions of PCB 42 and controls.

-

Medium Collection: After incubation, carefully collect the culture medium for hormone analysis.

-

Hormone Quantification: Measure the concentrations of testosterone and estradiol in the collected medium using validated ELISA kits or a more comprehensive LC-MS/MS analysis.

-

Cell Viability: Assess the viability of the remaining cells to ensure that observed effects on hormone production are not due to cytotoxicity.[18]

-

Data Analysis: Normalize hormone concentrations to a solvent control. A significant increase or decrease in hormone levels indicates a potential effect on steroidogenesis. Results are typically expressed as fold-change relative to the control.

Summary of In Vitro Assays for PCB 42

| Assay Type | Principle | Key Endpoint(s) | Model System | Information Provided |

| ER Competitive Binding | Displacement of a labeled ligand from the estrogen receptor. | IC50 | Rat Uterine Cytosol / Recombinant hER | Direct binding affinity to ER. |

| ER Reporter Gene Assay | Ligand-dependent activation of a reporter gene. | EC50 / Fold Induction | MCF-7, T47D, HeLa-9903 | Functional estrogenic (agonist) activity. |

| AR Reporter Gene Assay | Ligand-dependent activation of a reporter gene. | EC50 (Agonist), IC50 (Antagonist) | MDA-kb2, PC3 | Functional androgenic or anti-androgenic activity. |

| H295R Steroidogenesis | Measures changes in hormone production. | Testosterone & Estradiol Levels | H295R Cells | Effects on hormone biosynthesis pathway. |

Conclusion and Forward Look

The suite of in vitro assays described provides a robust framework for characterizing the endocrine-disrupting potential of 2,2',3,6'-tetrachlorobiphenyl. By systematically evaluating receptor binding, transcriptional activation, and effects on hormone synthesis, researchers can build a comprehensive profile of PCB 42's mechanisms of action. Positive findings in these assays provide strong, mechanistically-grounded evidence to prioritize the compound for more complex, higher-tier testing and for regulatory consideration. It is crucial to remember that metabolism can alter the toxicity of PCBs; therefore, investigating the activity of hydroxylated metabolites of PCB 42 would be a logical and important next step.[2][11]

References

- Dickerson, S. M., & Gore, A. C. (2015). Endocrine-disrupting actions of PCBs on brain development and social and reproductive behaviors. Hormones and Behavior, 76, 69-83.

- Haggard, D. E., Karmaus, A. L., Martin, M.T., Judson, R. S., & Bell, S. M. (2018). High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis. Toxicological Sciences, 161(2), 344-360.

-

Kim, J., Lee, H., & Lee, J. (2020). Development of a Human Estrogen Receptor Dimerization Assay for the Estrogenic Endocrine-Disrupting Chemicals Using Bioluminescence Resonance Energy Transfer. International Journal of Molecular Sciences, 21(21), 8205. [Link]

- Khandare, A. L., & Kumar, A. (2014). In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling.

- European Commission, Joint Research Centre. (2016). DB-ALM Method Summary n° 456: Steroidogenesis assay using H295R cell line.

- Ramadoss, G. V., & Eltom, S. E. (1999). 2,2',6,6'-Tetrachlorobiphenyl is estrogenic in vitro and in vivo. Toxicology and Applied Pharmacology, 154(1), 1-9.

-

U.S. EPA. (2015). High-throughput H295R steroidogenesis assay. United States Environmental Protection Agency. [Link]

- Khan, S., & Sajid, M. (2011). Cell-based assays for screening androgen receptor ligands. Journal of Biomedical Science, 18, 66.

- Judson, R. S., Houck, K. A., Martin, M. T., Knudsen, T. B., Thomas, R. S., Sipes, N. S., ... & Dix, D. J. (2015). Using in Vitro High Throughput Screening Assays to Identify Potential Endocrine-Disrupting Chemicals. Environmental Health Perspectives, 123(7), 673-680.

-

National Toxicology Program. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. National Institute of Environmental Health Sciences. [Link]

- Liodden, T., Halvorsen, A. R., & Taskén, K. A. (2017).

- Ullerås, E., F. Pontén, and J. G. G. van der Ven. (2014). Exposure to the Three Structurally Different PCB Congeners (PCB 118, 153, and 126) Results in Decreased Protein Expression and Altered Steroidogenesis in the Human Adrenocortical Carcinoma Cell Line H295R. Toxicological Sciences, 137(1), 121-132.

- Ma, R., & Sassoon, D. A. (2006). PCBs Are Endocrine Disruptors: Mixture Affects Reproductive Development in Female Mice. Environmental Health Perspectives, 114(6), 898-904.

- Gore, A. C. (2008). Endocrine-Disrupting Chemicals: Associated Disorders and Mechanisms of Action.

- Garner, C. E., Jefferson, W. N., Burka, L. T., & Matthews, H. B. (1999). Rapid assay for oestrogen receptor binding to PCB metabolites. Toxicology and Applied Pharmacology, 159(2), 183-192.

- Hamers, T., Kamstra, J. H., Cenijn, P. H., Pencikova, K., Palkova, L., Simeckova, P., ... & Legler, J. (2018). In vitro profiling of toxic effects of prominent environmental lower-chlorinated PCB congeners linked with endocrine disruption and tumor promotion. Toxicology and Applied Pharmacology, 343, 35-47.

-

Caserta, D., Mantovani, A., Marci, R., Fazi, A., Ciardo, F., La Rocca, C., ... & Moscarini, M. (2021). Polychlorinated Biphenyls (PCBs) in the Environment: Occupational and Exposure Events, Effects on Human Health and Fertility. International Journal of Environmental Research and Public Health, 18(13), 6903. [Link]

-

OECD. (2015). Performance Standards for the Human Recombinant Estrogen Receptor Binding Assay. OECD Series on Testing and Assessment, No. 232. [Link]

-

Pal, A., & Kumar, A. (2010). Analysis of androgen receptor activity by reporter gene assays. Sensors, 10(5), 5171-5185. [Link]

-

OECD. (2009). Test Guideline 455: Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

Sources

- 1. Endocrine-disrupting actions of PCBs on brain development and social and reproductive behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,2',6,6'-Tetrachlorobiphenyl is estrogenic in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro profiling of toxic effects of prominent environmental lower-chlorinated PCB congeners linked with endocrine disruption and tumor promotion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PCBs Are Endocrine Disruptors: Mixture Affects Reproductive Development in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Polychlorinated Biphenyls (PCBs) in the Environment: Occupational and Exposure Events, Effects on Human Health and Fertility | MDPI [mdpi.com]

- 8. Using in Vitro High Throughput Screening Assays to Identify Potential Endocrine-Disrupting Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Rapid assay for oestrogen receptor binding to PCB metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. oecd.org [oecd.org]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Analysis of androgen receptor activity by reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 19. abdn.elsevierpure.com [abdn.elsevierpure.com]

Application Note: Synthesis and Tracer Protocols for [¹⁴C]-2,2',3,6'-Tetrachlorobiphenyl (PCB 45)

Executive Summary

2,2',3,6'-Tetrachlorobiphenyl (PCB 45) is a biologically significant polychlorinated biphenyl congener.[1] Unlike coplanar, dioxin-like PCBs, PCB 45 possesses three ortho-chlorine substitutions, resulting in a non-planar configuration.[1] This structural feature drives distinct toxicokinetic profiles, including neurotoxicity and potential chiral enrichment in biological systems.[1]

This Application Note provides a rigorous protocol for the synthesis of ring-labeled [¹⁴C]-PCB 45. We utilize a modified Suzuki-Miyaura cross-coupling strategy optimized for sterically hindered substrates (tri-ortho coupling).[1] Furthermore, we detail a validated tracer study workflow for assessing Absorption, Distribution, Metabolism, and Excretion (ADME).

Strategic Synthesis Planning

Isotope Selection: Why Carbon-14?

For metabolic tracer studies of Persistent Organic Pollutants (POPs), Carbon-14 (

-

Metabolic Stability: PCBs undergo oxidative metabolism via Cytochrome P450 enzymes (hydroxylation).[1] Tritium labels at the ring positions are susceptible to the "NIH Shift" or exchange with biological water, leading to loss of label and false quantitative data.[1]

-

Skeleton Tracking:

C incorporated into the biphenyl ring ensures the radioactive signal remains associated with the xenobiotic skeleton, regardless of metabolic derivatization (e.g., hydroxylation, sulfation).[1]

Retrosynthetic Analysis

The target molecule, 2,2',3,6'-TCB, is highly sterically congested due to chlorine atoms at positions 2, 2', and 6'.[1] Standard palladium catalysts (e.g., Pd(PPh

Selected Route: High-temperature Suzuki-Miyaura Coupling.[1]

-

Fragment A (Nucleophile): 2,3-Dichlorophenylboronic acid.[1]

-

Fragment B (Electrophile): [UL-¹⁴C]-2,6-Dichloroiodobenzene.[1]

-

Catalytic System: Pd

(dba)

Chemical Synthesis Protocol

Materials and Safety

-

Radiological Hazard: All steps involving [¹⁴C] must be performed in a designated radio-hood with appropriate shielding.[1]

-

Chemical Hazard: PCBs are probable human carcinogens.[1][2][3] Double-gloving and solid waste containment are mandatory.[1]

Step 1: Synthesis of [UL-¹⁴C]-2,6-Dichloroiodobenzene

Rationale: Commercial availability of specific [¹⁴C]-chlorobenzenes is limited.[1] The Sandmeyer reaction provides a robust route from commercially available [UL-¹⁴C]-aniline derivatives.[1]

-

Chlorination: Chlorinate [UL-¹⁴C]-aniline using N-chlorosuccinimide (NCS) in acetonitrile to yield [UL-¹⁴C]-2,6-dichloroaniline.

-

Diazotization: Dissolve [UL-¹⁴C]-2,6-dichloroaniline (1.0 eq) in concentrated H₂SO₄ at 0°C. Add NaNO₂ (1.1 eq) dropwise to form the diazonium salt.

-

Iodination (Sandmeyer): Add KI (1.5 eq) solution slowly. The reaction is exothermic; maintain temperature <5°C initially, then warm to room temperature.[1]

-

Workup: Extract with hexane. Wash with NaHSO₃ (to remove free iodine).[1] Purify via silica flash chromatography.

-

Quality Check: GC-MS to confirm mass (M+ at m/z ~272 for non-labeled, +12 for labeled).[1]

-

Step 2: Sterically Hindered Suzuki-Miyaura Coupling

Rationale: The 2,6-substitution on the electrophile and 2-substitution on the boronic acid create a "tri-ortho" effect.[1] We employ S-Phos, a ligand designed to facilitate coupling of hindered aryl chlorides/iodides.[1]

Reagents:

-

[UL-¹⁴C]-2,6-Dichloroiodobenzene (1.0 mmol, Specific Activity ~50 mCi/mmol)[1]

-

2,3-Dichlorophenylboronic acid (1.5 mmol)[1]

-

Catalyst: Pd₂(dba)₃ (2 mol%)[1]

-

Ligand: S-Phos (4 mol%) or PCy3 (tricyclohexylphosphine)[1]

-

Base: K₃PO₄ (3.0 eq)[1]

-

Solvent: Toluene/Water (10:1 v/v)[1]

Procedure:

-

Degassing: Charge a Schlenk flask with toluene/water.[1] Sparge with Argon for 20 mins. Oxygen is the enemy of this catalytic cycle.[1]

-

Assembly: Add the [¹⁴C]-halide, boronic acid, base, Pd precursor, and ligand under Argon counter-flow.

-

Reflux: Seal the vessel and heat to 110°C for 24 hours. Vigorous stirring is essential for the biphasic system.[1]

-

Quench: Cool to RT. Add water (10 mL) and extract with hexane (3 x 10 mL).

-

Purification: The crude mixture will contain de-halogenated byproducts.

-

Pass through a Florisil® column (standard PCB cleanup).[1]

-

Final purification via Semi-preparative HPLC (C18 column, 85% Acetonitrile/Water).

-

Synthesis Workflow Diagram

Figure 1: Synthetic pathway for [¹⁴C]-PCB 45 utilizing Sandmeyer iodination followed by sterically demanding Suzuki-Miyaura cross-coupling.[1]

Analytical Validation (QC)

Before biological application, the tracer must pass stringent QC.[1]

| Parameter | Method | Acceptance Criteria |

| Radiochemical Purity (RCP) | Radio-HPLC (C18) | > 98% |

| Chemical Purity | GC-MS (EI Mode) | > 98%; Conforms to m/z 290/292/294 pattern |

| Specific Activity | LSC + UV Mass Calc | Target: 40–60 mCi/mmol |

| Isomeric Identity | GC-ECD (DB-5 Column) | Retention time match with authentic PCB 45 standard |

Self-Validating Check:

-

The Isotope Dilution Test: Mix an aliquot of your synthesized [¹⁴C]-PCB 45 with authentic "cold" PCB 45 standard.[1] Inject into HPLC. The UV peak (cold) and the Radio peak (hot) must perfectly co-elute.[1] Any offset indicates the wrong isomer was synthesized.[1]

Biological Tracer Protocol (ADME)[1]

Dosing Formulation

PCBs are highly lipophilic (log Kow ~ 5.6).[1] Do not use aqueous saline.[1]

-

Vehicle: Corn oil or Medium Chain Triglyceride (MCT) oil.[1]

-

Preparation: Dissolve [¹⁴C]-PCB 45 in a small volume of acetone, add to oil, and evaporate the acetone under nitrogen stream to ensure complete solvation in the lipid carrier.[1]

Experimental Design (Rat Model)

-

Dose: 10–30 µmol/kg (Single oral gavage).[1]

-

Metabolic Cage: House animals individually to collect urine and feces separately.[1]

-

Timepoints: 24h, 48h, 72h, up to 14 days (due to slow elimination of PCBs).[1]

Sample Processing & Analysis

Unlike hydrophilic drugs, PCBs require rigorous extraction from tissues.[1]

-

Tissue Homogenization: Liver, adipose, brain, and blood.[1]

-

Extraction:

-

Quantification:

-

Total Radioactivity: Liquid Scintillation Counting (LSC). Note: Colored extracts (liver/blood) require chemical bleaching or combustion (oxidizer) to prevent quenching.[1]

-

Metabolite Profiling: The extract is evaporated, reconstituted, and analyzed via Radio-HPLC to distinguish Parent PCB 45 from Hydroxylated metabolites (OH-PCBs).[1]

-

Tracer Study Workflow

Figure 2: Biological workflow for tracking [¹⁴C]-PCB 45 distribution and metabolism.

References

-

Lehmler, H. J., & Robertson, L. W. (2001). Synthesis of polychlorinated biphenyls (PCBs) via the Suzuki-coupling of boronic acids.[1] Chemosphere, 45(1), 137-143.[1]

-

Kania-Korwel, I., et al. (2004). Synthesis of polychlorinated biphenyls and their metabolites with a modified Suzuki-coupling.[1][4] Chemosphere, 56(8), 735-744.[1][4]

-

Grimm, F. A., et al. (2013). Sulfated metabolites of polychlorinated biphenyls are high-affinity ligands for the thyroid hormone transport protein transthyretin.[1] Environmental Health Perspectives, 121(6), 657-662.[1] [1]

-

Altenhoff, G., et al. (2004). Sterically Demanding Suzuki-Miyaura Cross-Coupling.[1] Angewandte Chemie International Edition, 43, 1072.[1] (Catalyst selection basis). [1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2,2',3,3'-Tetrachlorobiphenyl | C12H6Cl4 | CID 38040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,3',4,4'-Tetrachlorobiphenyl | C12H6Cl4 | CID 36185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of polychlorinated biphenyls and their metabolites with a modified Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Developmental Neurotoxicity Profiling of 2,2',3,6'-Tetrachlorobiphenyl (PCB 45)

[1][2]

Executive Summary

This guide details the experimental framework for assessing the developmental toxicity of 2,2',3,6'-Tetrachlorobiphenyl (PCB 45) .[1][2] Unlike dioxin-like PCBs (DL-PCBs) that act via the Aryl Hydrocarbon Receptor (AhR), PCB 45 is a non-dioxin-like (NDL) congener .[1][2][3] Its ortho-substitution pattern (2,2',6') prevents the coplanar configuration required for AhR binding.[1][2][3] Instead, PCB 45 exerts neurotoxicity primarily by sensitizing Ryanodine Receptors (RyRs) , leading to dysregulated intracellular calcium (

This document provides a validated workflow for researchers to quantify these effects using primary neuronal calcium imaging and high-throughput zebrafish models .

Mechanistic Foundation: The Calcium-RyR Axis[1][2][3]

To design effective experiments, one must understand the causality of PCB 45 toxicity. The core molecular initiating event (MIE) is the stabilization of the RyR channel in an "open" sub-conductance state.

The Mechanism of Action[4]

-

Receptor Binding: PCB 45 binds allosterically to the RyR complex (specifically RyR1 and RyR2 isoforms) on the endoplasmic reticulum (ER).[1][2]

-

Sensitization: This binding lowers the threshold for channel activation, making RyRs hypersensitive to physiological activators (like

itself) and caffeine.[1][2] -

Calcium Dysregulation: The result is an uncontrolled "leak" or excessive release of

from ER stores into the cytoplasm.[2] -

Developmental Outcome: Elevated cytosolic

activates calcium-dependent signaling pathways (e.g., CaMKII, calcineurin) at inappropriate times, disrupting the cytoskeletal organization required for neurite outgrowth and dendritic spine formation.[1][2]

Pathway Visualization

The following diagram illustrates the cascade from PCB 45 exposure to neurodevelopmental deficits.

Figure 1: Mechanism of Action. PCB 45 sensitizes RyR channels, causing ER calcium depletion and downstream neurotoxicity.[1]

Experimental Protocols

Protocol A: In Vitro Calcium Imaging (Primary Cortical Neurons)

Objective: To quantify the direct sensitization of RyR channels by PCB 45 in a relevant neuronal model. Rationale: Primary neurons retain native RyR signaling complexes, unlike heterologous expression systems.[1][2][3]

Materials

-

Cell Model: Primary cortical neurons (E18 Rat or E16 Mouse).

-

Reagents: Fluo-4 AM (Ca2+ indicator), Pluronic F-127, DMSO (Vehicle).[1][2][3]

-

Test Compound: PCB 45 (Neat or 10 mM stock in DMSO). Note: Final DMSO < 0.1%.[1][2][3]

-

Equipment: Kinetic Fluorescence Plate Reader (e.g., FLIPR) or Confocal Microscope.[1][2][3]

Step-by-Step Methodology

-

Culture Preparation: Plate neurons at 50,000 cells/well in 96-well black-wall plates. Culture for 7–10 days in vitro (DIV) to allow synapse formation.[1][2][3]

-

Dye Loading:

-

Baseline Recording: Measure fluorescence (

) for 30 seconds to establish baseline -

Exposure (The Critical Step):

-

Data Acquisition: Record fluorescence (

) every 2 seconds for 5 minutes. -

Analysis: Calculate

. A significant increase in peak amplitude or area-under-the-curve (AUC) compared to vehicle indicates RyR sensitization.[1][2][3]

Protocol B: In Vivo Zebrafish Developmental Neurotoxicity (DNT)

Objective: To assess the functional consequences of PCB 45 exposure on locomotor behavior and morphology. Rationale: Zebrafish development is rapid, and their locomotor behavior (Photomotor Response) is directly controlled by the nervous system integrity.[1]

Materials

-

Model: Wild-type Zebrafish embryos (AB or Tu strain).

-

Exposure Vessel: 96-well glass-coated plates (PCBs bind to plastic; glass is mandatory).[1][2][3]

-

Reagents: PCB 45 stock, Pronase (for dechorionation).

Step-by-Step Methodology

-

Embryo Collection: Collect embryos and wash in E3 medium.

-

Dechorionation (Optional but Recommended): At 4 hours post-fertilization (hpf), enzymatically dechorionate using Pronase (1 mg/mL) to ensure uniform PCB uptake.[1][2][3]

-

Dosing (Exposure Window):

-

Morphological Screening (24 & 48 hpf):

-

Behavioral Assay (120 hpf - Photomotor Response):

-

Interpretation: NDL-PCBs like PCB 45 typically induce a hyperactive phenotype in the dark phase following a light transition, indicative of disrupted inhibitory signaling.[1][2][3]

Experimental Workflow Diagram

Figure 2: Zebrafish DNT Workflow. Critical timing points for exposure and analysis.

Data Presentation & Analysis

When reporting results, distinguish clearly between NDL-PCB (PCB 45) and DL-PCB effects. Use the table below as a reference for expected outcomes.

| Endpoint | PCB 45 (NDL) Expected Result | Dioxin-like PCB (e.g., PCB 126) Result |

| RyR Binding | High Affinity (Sensitization) | No/Low Affinity |

| Ca2+ Flux | Rapid, high amplitude increase | Minimal acute change |

| Zebrafish Behavior | Hyperactivity / Seizure-like | Hypoactivity / Lethargy |

| Morphology | Subtle (neuronal wiring defects) | Severe (Blue sac, edema, craniofacial) |

Safety & Handling (Critical)

-

Persistency: PCB 45 is a Persistent Organic Pollutant (POP).[1][2][3] It does not degrade easily.[1][2][3][4]

-

PPE: Double nitrile gloves, lab coat, and work exclusively in a fume hood .[1][2][3]

-

Waste: All solid and liquid waste must be segregated into "Halogenated Organic Waste" streams.[1][2][3] Do not pour down the drain.

-

Solubility: PCB 45 is highly lipophilic.[1][2][3][4] Dissolve in DMSO or Isooctane.[1][2][3] Avoid water-based stock solutions.[1][2][3]

References

-

Pessah, I. N., et al. (2010).[1][2][3] Minding the Calcium Store: Ryanodine Receptor Activation as a Convergent Mechanism of PCB Toxicity.[3] Pharmacology & Therapeutics.[1][2][3][5] Link

-

Lehmler, H. J., et al. (2010).[1][2][3] Polychlorinated Biphenyls: New Evidence from the Last Decade.[1][2][3] Critical Reviews in Toxicology.[1][2][3] Link

-

Wayman, G. A., et al. (2012).[1][2][3] PCB-95 Promotes Dendritic Growth via Ryanodine Receptor-Dependent Mechanisms.[1][2][3] Environmental Health Perspectives.[1][2][3] Link[1]

-

Truong, L., et al. (2014).[1][2][3] Multidimensional In Vivo Hazard Assessment Using Zebrafish. Toxicological Sciences.[1][2][3] Link[1]

-

US EPA. (2024). Polychlorinated Biphenyls (PCBs) - Technical Fact Sheet.[1][2][3] EPA.gov.[1][2][3] Link[1]

Sources

- 1. 2,2',3,6'-Tetrachlorobiphenyl | C12H6Cl4 | CID 521055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,2',5,6'-Tetrachlorobiphenyl | C12H6Cl4 | CID 38877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,2',3,6-Tetrachlorobiphenyl | C12H6Cl4 | CID 63108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]

- 5. Minding the calcium store: Ryanodine receptor activation as a convergent mechanism of PCB toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Mitigating Ion Suppression for 2,2',3,6'-Tetrachlorobiphenyl (PCB 42) in LC-MS Analysis

Welcome to the technical support guide for the analysis of 2,2',3,6'-Tetrachlorobiphenyl (PCB 42) using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource is designed for researchers, scientists, and drug development professionals who may be encountering challenges with ion suppression for this and other hydrophobic, non-polar analytes. While Gas Chromatography-Mass Spectrometry (GC-MS) is the conventional method for polychlorinated biphenyls (PCBs) due to their volatility and chemical properties, this guide addresses the unique challenges when LC-MS is the required analytical technique.[1]

Here, we will delve into the causes of ion suppression for compounds like PCB 42 and provide practical, field-proven troubleshooting strategies and frequently asked questions to help you achieve accurate and reproducible results.

Section 1: Troubleshooting Guide for Ion Suppression

Ion suppression is a specific type of matrix effect that reduces the signal of the analyte due to interference from co-eluting components during the ionization process.[2] For a hydrophobic molecule like 2,2',3,6'-Tetrachlorobiphenyl, this is a significant challenge, especially when using Electrospray Ionization (ESI), which is highly susceptible to such effects.[3]

Initial Diagnosis: Is Ion Suppression Affecting My PCB 42 Analysis?

Question: My 2,2',3,6'-Tetrachlorobiphenyl signal is low, inconsistent, or completely absent in matrix samples compared to my standards in pure solvent. How can I confirm that ion suppression is the culprit?

Answer: This is a classic symptom of ion suppression. The phenomenon occurs when other molecules in your sample matrix co-elute with your analyte and compete for ionization in the MS source.[2][4] Because MS/MS is highly selective, you may not see a distinct interfering peak in your chromatogram, but the suppression effect can still be severe.[4]

Here’s a systematic approach to diagnose the issue:

1. Post-Column Infusion (PCI) Experiment: This is the definitive method to visualize ion suppression zones in your chromatogram.

-

Protocol:

-

Prepare a standard solution of 2,2',3,6'-Tetrachlorobiphenyl at a concentration that gives a stable signal.

-

Infuse this solution continuously into the MS source post-column using a T-junction.

-

Inject a blank matrix extract (a sample processed without the analyte) onto the LC system and run your gradient.

-

Monitor the signal for your analyte. A stable baseline will be observed initially. Any dips in this baseline indicate retention times where matrix components are eluting and suppressing the signal.[5]

-

-

Interpretation: If you observe a significant drop in the signal at or near the retention time of PCB 42, you have confirmed ion suppression.

2. Post-Extraction Spike Analysis: This method quantifies the extent of ion suppression.

-

Protocol:

-

Prepare two sets of samples:

-

Set A: Spike a known amount of 2,2',3,6'-Tetrachlorobiphenyl into a clean solvent.

-

Set B: Process a blank matrix sample through your entire sample preparation procedure. Then, spike the same amount of 2,2',3,6'-Tetrachlorobiphenyl into the final, processed extract.

-

-

Analyze both sets by LC-MS.

-

Calculate the matrix effect using the formula: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

-

-

Interpretation:

-

A value of 100% indicates no matrix effect.

-

A value < 100% indicates ion suppression.

-

A value > 100% indicates ion enhancement.

-

Troubleshooting Workflow: A Step-by-Step Mitigation Strategy

Once ion suppression is confirmed, follow this logical workflow to address the issue. The core principle is to either remove the interfering matrix components or to separate them chromatographically from your analyte.

Sources

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. longdom.org [longdom.org]

- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing Cleanup of 2,2',3,6'-Tetrachlorobiphenyl in Complex Environmental Samples

Welcome to the technical support guide for the analysis of 2,2',3,6'-Tetrachlorobiphenyl (PCB-46). This document is designed for researchers and analytical chemists who are navigating the complexities of PCB quantification in challenging environmental matrices such as soil, sediment, and biological tissues. The inherent lipophilicity of PCBs, coupled with the complex nature of these samples, necessitates robust and optimized cleanup procedures to ensure accurate and reproducible results. This guide synthesizes established methodologies with practical, field-proven insights to help you overcome common analytical hurdles.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the principles and strategies of sample cleanup for PCB analysis.

Q1: Why is a dedicated cleanup step absolutely essential for analyzing 2,2',3,6'-Tetrachlorobiphenyl in environmental samples?

A1: A dedicated cleanup step is critical because environmental samples are rarely, if ever, "clean." They contain a multitude of compounds that can severely interfere with the analysis. The primary goal of cleanup is to remove these interfering compounds while retaining the analyte of interest, in this case, 2,2',3,6'-Tetrachlorobiphenyl.

The main reasons for cleanup are:

-

To Mitigate Matrix Effects: Complex matrices, especially those rich in lipids like fish tissue or humic substances in soil, can cause signal suppression or enhancement in the analytical instrument, particularly with mass spectrometry detectors.[1] This leads to inaccurate quantification.

-

To Prevent Analytical System Contamination: Co-extracted substances like fats and oils can contaminate the gas chromatograph (GC) injection port, liner, and analytical column, leading to poor peak shape, shifting retention times, and costly instrument downtime.[2]

-

To Eliminate Co-eluting Interferences: Many compounds can have similar chromatographic properties to PCBs and may co-elute, or appear at the same retention time, as the target analyte.[3] This is especially problematic for non-specific detectors like the Electron Capture Detector (ECD), leading to false positives or overestimated concentrations.[2][3] Cleanup procedures are designed to separate PCBs from these interfering compounds.[4]

Q2: What are the most common cleanup techniques for PCBs, and how do they work?

A2: The choice of cleanup technique depends on the sample matrix and the primary interferences present.[4] The most widely used and effective methods are based on chromatographic principles.

| Cleanup Technique | Principle of Separation | Primary Application / Target Interferences Removed | Key Considerations |

| Gel Permeation Chromatography (GPC) | Size Exclusion. A column with porous gel beads separates molecules based on their hydrodynamic volume.[5] Large molecules (lipids, proteins, humic acids) are excluded from the pores and elute first.[6] Smaller molecules (PCBs, pesticides) enter the pores and elute later.[7] | High-molecular-weight interferences. Essential for high-fat samples like biota, oils, and some sludges.[4][6] | Highly effective for bulk lipid removal. Requires a dedicated GPC system. Solvent choice is critical for proper separation.[6] |

| Silica Gel Chromatography | Adsorption (Polarity). A polar stationary phase (silica) retains polar interfering compounds.[8] PCBs, being nonpolar, are eluted with a nonpolar solvent. | Polar interferences. Can separate PCBs from more polar compounds like certain pesticides and pigments.[8] | The activity of the silica gel (controlled by water content) is a critical parameter that must be standardized to ensure reproducible results.[8] |

| Florisil® Chromatography | Adsorption (Polarity). Florisil® is a polar, activated magnesium silicate.[9] It is highly effective at retaining fats and other polar co-extractives. | Fats, oils, and chlorinated pesticides. Widely used for PCB and pesticide analysis in soil and water extracts.[2][10] | Excellent for removing residual lipids after GPC. Elution patterns can be sensitive to solvent composition and sorbent batch variations.[2] |

| Acid/Chemical Cleanup | Chemical Degradation. Concentrated sulfuric acid is used to oxidize and destroy many organic interfering compounds, leaving the chemically resistant PCBs intact. | Bulk organic matrix. Can be used for highly contaminated samples where other methods are insufficient. | This is a very aggressive technique that can destroy some target analytes if not performed carefully. It is often used in conjunction with other methods like silica gel cleanup.[8] |

Q3: How do I select the optimal cleanup strategy for my specific sample type?

A3: The optimal strategy is often a multi-step approach tailored to the sample matrix. A decision-making workflow can help guide your choice. For example, a high-fat fish tissue sample will require a different approach than a sandy soil sample.

The following diagram illustrates a typical decision-making process for selecting a cleanup workflow.

Caption: Decision workflow for selecting a PCB cleanup strategy.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

| Issue | Potential Causes | Recommended Solutions & Explanations |

| Low Recovery of 2,2',3,6'-Tetrachlorobiphenyl | 1. Adsorbent Activity Too High: Overly activated silica gel or Florisil® can irreversibly adsorb some PCB congeners. 2. Improper Elution: The solvent volume may be insufficient, or the solvent polarity may be too weak to elute the analyte completely from the cleanup column. 3. Evaporative Losses: PCBs, especially lower-chlorinated ones, can be volatile. Aggressive evaporation of the final extract (e.g., high temperature, high nitrogen flow) can lead to significant losses.[4] | 1. Standardize Adsorbent Activity: Deactivate silica gel or Florisil® by adding a specific percentage of water (e.g., 1-5% w/w) and homogenizing.[8] Always test the activity with a standard mix before running samples. 2. Verify Elution Profile: Before processing samples, run a standard of 2,2',3,6'-Tetrachlorobiphenyl through your cleanup column and collect fractions. Analyze each fraction to determine the exact solvent volume required for >95% recovery. 3. Gentle Concentration: Concentrate extracts using a gentle stream of nitrogen at a controlled temperature (e.g., <40°C). Use a solvent keeper (e.g., a small volume of a high-boiling-point solvent like nonane) to prevent evaporation to complete dryness. |